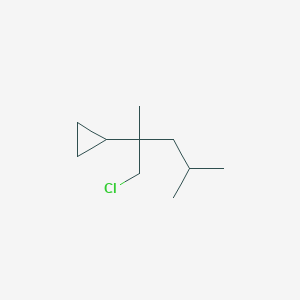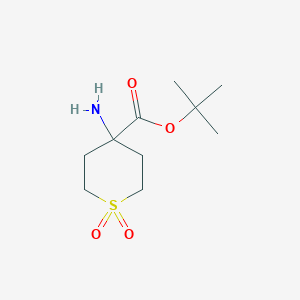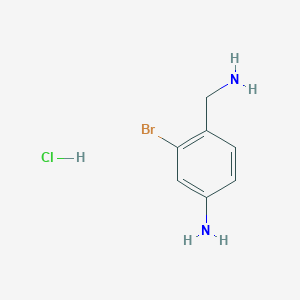
4-(Aminomethyl)-3-bromoaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-3-bromoaniline hydrochloride is an organic compound with the molecular formula C7H9BrClN2. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the third position and an aminomethyl group at the fourth position. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-bromoaniline hydrochloride typically involves the bromination of aniline followed by the introduction of the aminomethyl group. One common method is as follows:
Bromination of Aniline: Aniline is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the third position.
Introduction of Aminomethyl Group: The brominated aniline is then reacted with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group at the fourth position, forming 4-(Aminomethyl)-3-bromoaniline.
Formation of Hydrochloride Salt: The final step involves the conversion of 4-(Aminomethyl)-3-bromoaniline to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-bromoaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Aniline derivatives with different substituents.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Aminomethyl)-3-bromoaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-bromoaniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aminomethyl group can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a bromine atom.
3-Bromoaniline: Lacks the aminomethyl group.
4-(Aminomethyl)phenol: Contains a hydroxyl group instead of a bromine atom.
Uniqueness
4-(Aminomethyl)-3-bromoaniline hydrochloride is unique due to the presence of both the bromine atom and the aminomethyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10BrClN2 |
|---|---|
Molecular Weight |
237.52 g/mol |
IUPAC Name |
4-(aminomethyl)-3-bromoaniline;hydrochloride |
InChI |
InChI=1S/C7H9BrN2.ClH/c8-7-3-6(10)2-1-5(7)4-9;/h1-3H,4,9-10H2;1H |
InChI Key |
VISXXLNNINUMAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



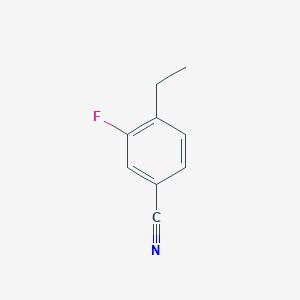
![1-[(tert-Butoxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid](/img/structure/B13211231.png)
![7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13211233.png)
![5-[(Pent-3-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13211237.png)
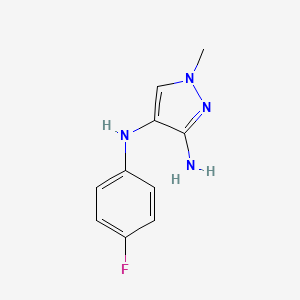
![2-Amino-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one](/img/structure/B13211247.png)


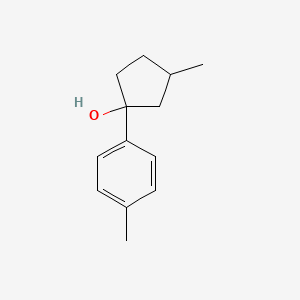
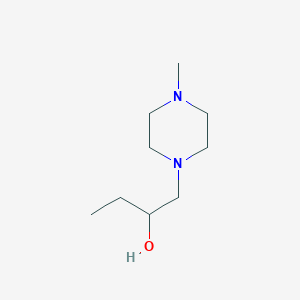
![tert-Butyl N-methyl-N-{7-methyl-1,8-dioxaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13211265.png)
